![molecular formula C18H15N5O2 B2975720 3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 951901-90-9](/img/structure/B2975720.png)
3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as DMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMF is a benzofuran derivative that contains a tetrazole ring, and it has been synthesized using different methods.
Scientific Research Applications
Cancer Treatment
Indole derivatives, which are structurally related to the compound , have been extensively studied for their potential in treating cancer. They play a significant role in cell biology and are used as biologically active compounds to target cancer cells, microbes, and various disorders . The presence of the tetrazole moiety can enhance the bioactivity of such compounds, making them valuable in the development of new anticancer drugs.
Antiviral Agents
The indole scaffold is also found in compounds with antiviral properties. Specific indole derivatives have shown inhibitory activity against influenza A and other viruses . The tetrazole group in the compound can act as a bioisostere for carboxylic acids, potentially improving the solubility and membrane penetration of antiviral drugs.
Material Chemistry
Tetrazoles, which are part of the compound’s structure, are known for their applications in material chemistry due to their electron-donating and electron-withdrawing properties . These properties can be utilized in the design of new materials with specific electronic characteristics, such as conductive films or other advanced materials.
Antileishmanial and Antimalarial Activities
Compounds with the indole and tetrazole moieties have been evaluated for their effectiveness against leishmaniasis and malaria. Molecular simulation studies have justified the potent in vitro antipromastigote activity of these compounds, indicating their potential as antileishmanial and antimalarial agents .
Energetic Materials
The tetrazole group is a key feature in the development of thermally robust energetic materials. These materials are of interest for their potential applications as metal-free detonating substances, offering advantages in terms of stability and performance .
HIV Inhibition
Indole derivatives have been investigated for their potential to inhibit HIV replication. Compounds with specific substitutions on the indole ring have exhibited significant potency against HIV-1 replication, providing a starting point for the development of small-molecule HIV fusion inhibitors .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
properties
IUPAC Name |
3,5-dimethyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-11-3-8-16-15(9-11)12(2)17(25-16)18(24)20-13-4-6-14(7-5-13)23-10-19-21-22-23/h3-10H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPXQNXFXWBETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide |
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